molecular formula C16H21F2NO3 B1502854 Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 871112-36-6

Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate

货号 B1502854
CAS 编号: 871112-36-6
分子量: 313.34 g/mol
InChI 键: WWECDQPIMZIVPZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that regulate the development and activation of B cells and other immune cells.

作用机制

Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate selectively inhibits the activity of BTK, a non-receptor tyrosine kinase that plays a critical role in the signaling pathways downstream of the B-cell receptor and other immune receptors. BTK activation leads to the activation of downstream pathways such as the PI3K/AKT and NF-κB pathways, which promote cell survival, proliferation, and differentiation. Inhibition of BTK by Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate blocks these pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its antitumor activity, Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate has been shown to modulate the immune system by inhibiting B-cell activation, proliferation, and differentiation, and by reducing the production of cytokines and chemokines. Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate has also been shown to inhibit platelet aggregation and thrombus formation, which may have implications for the treatment of thrombotic disorders.

实验室实验的优点和局限性

Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate is a potent and selective inhibitor of BTK, with favorable pharmacokinetic properties and good oral bioavailability. It has been shown to be well-tolerated in preclinical and clinical studies, with manageable side effects such as diarrhea, nausea, and fatigue. However, like any experimental drug, Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate has some limitations for lab experiments, such as its cost and availability, the need for specialized equipment and expertise for its synthesis and characterization, and the need for appropriate controls and assays to validate its effects.

未来方向

There are several potential future directions for the development and application of Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate. These include:
1. Combination therapy: Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate has shown synergistic effects with other drugs such as venetoclax and rituximab, and may have potential for combination therapy with other targeted agents or immunotherapies.
2. Biomarker identification: Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate may have differential effects on different subtypes of cancer or immune cells, and biomarkers for patient selection and monitoring may be useful.
3. Resistance mechanisms: Resistance to BTK inhibitors is a common problem in cancer therapy, and understanding the mechanisms of resistance to Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate may help to develop strategies to overcome it.
4. Novel indications: Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate may have potential for the treatment of other diseases such as autoimmune disorders, inflammatory diseases, and viral infections, based on its effects on the immune system and platelet function.
In conclusion, Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate is a promising small molecule inhibitor with potential for the treatment of various types of cancer and other diseases. Its selective inhibition of BTK and modulation of the immune system make it an attractive target for further research and development.

科学研究应用

Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate has been extensively studied in preclinical models of various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. It has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo, and to enhance the antitumor activity of other drugs such as rituximab and venetoclax. Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate has also been evaluated in clinical trials for the treatment of relapsed or refractory B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma.

属性

IUPAC Name

tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO3/c1-15(2,3)22-14(20)19-8-6-16(21,7-9-19)11-4-5-12(17)13(18)10-11/h4-5,10,21H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWECDQPIMZIVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678139
Record name tert-Butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate

CAS RN

871112-36-6
Record name tert-Butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。